molecular formula C8H14N4O2S B3070751 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine CAS No. 1005610-93-4

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine

Cat. No.: B3070751
CAS No.: 1005610-93-4
M. Wt: 230.29 g/mol
InChI Key: CPSSDNVHQXPARS-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazine (CAS 1005610-93-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged pharmacophores: the piperazine ring and the 1-methyl-1H-pyrazole group, linked by a sulfonyl bridge . The piperazine moiety is a fundamental scaffold found in numerous FDA-approved drugs due to its ability to improve aqueous solubility and optimize the pharmacokinetic properties of lead molecules . It is frequently utilized as a synthon to arrange pharmacophoric groups in space for effective interaction with biological targets, appearing in therapeutic agents for cancer, viral infections, central nervous system disorders, and more . Simultaneously, the 1-methyl-1H-pyrazole ring is a versatile heterocycle known to contribute to diverse biological activities through various molecular interactions . This combination makes the compound a valuable intermediate for constructing novel molecular entities, particularly in synthesizing potential kinase inhibitors, receptor modulators, and other biologically active compounds . Researchers can employ this reagent in key synthetic transformations such as Buchwald-Hartwig amination, aromatic nucleophilic substitution, and reductive amination to further diversify its structure . The compound is supplied for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSSDNVHQXPARS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine in the presence of a sulfonylating agent. One common method involves the use of chlorosulfonic acid as the sulfonylating agent, which reacts with 1-methyl-1H-pyrazole to form the sulfonyl chloride intermediate. This intermediate then reacts with piperazine to yield the final product . The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce amines.

Scientific Research Applications

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the context .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : Aryl sulfonyl groups (e.g., 4-methylphenyl) enhance π-π stacking interactions but may reduce solubility compared to heterocyclic substituents like pyrazole .
  • Steric Effects : Bulky groups (e.g., cyclohexyl) hinder membrane permeability but improve target specificity .
  • Electronic Effects: Electron-withdrawing groups (e.g., fluorine in [¹⁸F]DASA-23) enhance metabolic stability and enable radiolabeling for diagnostic applications .

Physicochemical Properties

  • Solubility: The 1-methylpyrazole group imparts moderate solubility in polar solvents (e.g., ethanol, DMSO), whereas cyclohexyl or aryl derivatives exhibit lower solubility due to hydrophobicity .
  • Melting Points : Pyrazole sulfonyl piperazines generally have lower melting points (e.g., ~100–150°C) compared to aryl sulfonyl derivatives (e.g., 132–230°C) .
  • Stability : The electron-deficient pyrazole ring enhances resistance to oxidative degradation relative to alkyl sulfonyl groups .

Biological Activity

1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₁₄N₄O₂S
  • Molecular Weight : 230.29 g/mol
  • CAS Number : 1005610-93-4

The biological activity of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine is attributed to its interaction with specific molecular targets. The sulfonyl group enhances its ability to act as an enzyme inhibitor, while the piperazine ring contributes to its pharmacological properties. The compound has shown potential in modulating various biological pathways, including:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : Interaction with receptor proteins could alter signaling pathways related to cell proliferation and survival.

Anticancer Activity

Recent studies have demonstrated that 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, showing promising results in inhibiting cell growth and inducing apoptosis.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis via caspase activation
MDA-MB-23120Inhibition of cell cycle progression

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have highlighted the potential of 1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine in therapeutic applications:

  • Study on Breast Cancer : A study published in a peer-reviewed journal evaluated the compound's efficacy in combination with doxorubicin. The results indicated a synergistic effect, enhancing the cytotoxicity against resistant cancer cells .
  • Antimicrobial Efficacy : Research assessing the antimicrobial activity of this compound showed significant inhibition of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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